

Application Notes and Protocols for Recombinant Contactin Protein Expression and Purification

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Compound of Interest

Compound Name: *contactin*

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These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant **contactin** proteins. **Contactins** are a family of GPI-anchored neuronal cell adhesion molecules belonging to the immunoglobulin superfamily, playing crucial roles in the development and maintenance of the nervous system. The production of high-quality recombinant **contactin** proteins is essential for structural studies, functional assays, and the development of potential therapeutic agents.

Introduction to Recombinant Contactin Expression

The choice of an expression system is critical for obtaining properly folded and biologically active recombinant **contactin** proteins. As glycoproteins, **contactins** require a host system capable of performing complex post-translational modifications. The three most common expression systems are mammalian cells, insect cells, and E. coli.

- Mammalian Expression Systems (e.g., HEK293, CHO cells): These are often the preferred choice for **contactin** expression as they provide the most authentic post-translational modifications, including complex N-linked glycosylation, which is crucial for the proper folding and function of many eukaryotic proteins.[1][2][3] Mammalian systems can produce secreted proteins, simplifying the initial purification steps.[4]

- Insect Cell Expression Systems (e.g., Sf9, High Five™ cells using Baculovirus Expression Vector System - BEVS): Insect cells are also capable of performing many post-translational modifications, although the glycosylation patterns may differ from those in mammalian cells. [5][6][7] This system can often produce higher yields of recombinant protein compared to mammalian cells and is a robust platform for producing complex proteins.[6][8]
- Escherichia coli Expression Systems: While E. coli is a cost-effective and high-yield expression system, it is generally not suitable for producing full-length, functional **contactin** proteins.[7] This is because bacteria lack the machinery for complex post-translational modifications like glycosylation, often leading to misfolded and insoluble protein accumulated in inclusion bodies. However, it may be suitable for expressing smaller, non-glycosylated fragments or domains of **contactin** for specific applications.

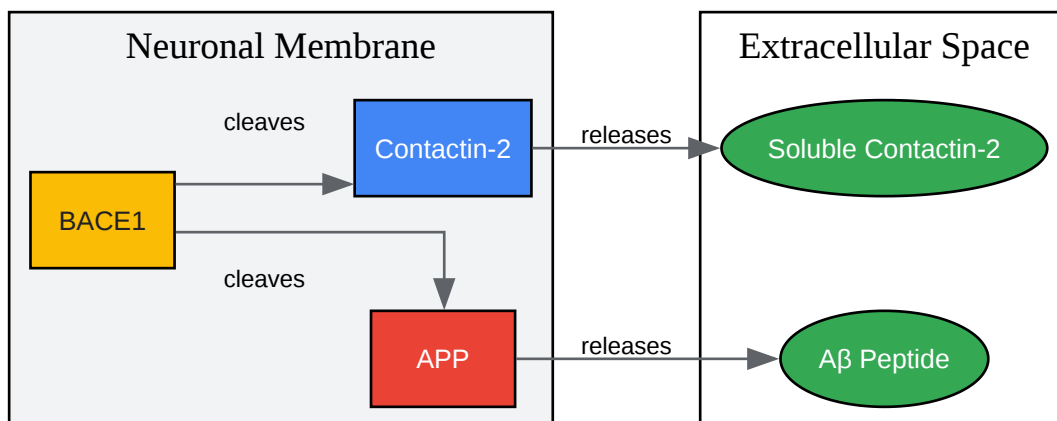
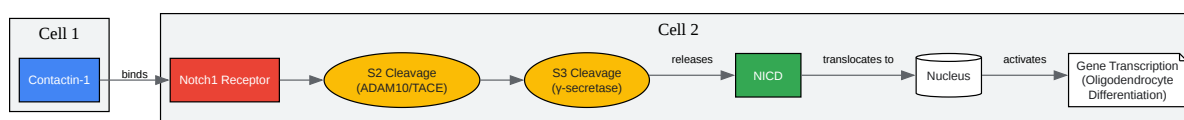
Quantitative Data on Recombinant Contactin Expression and Purification

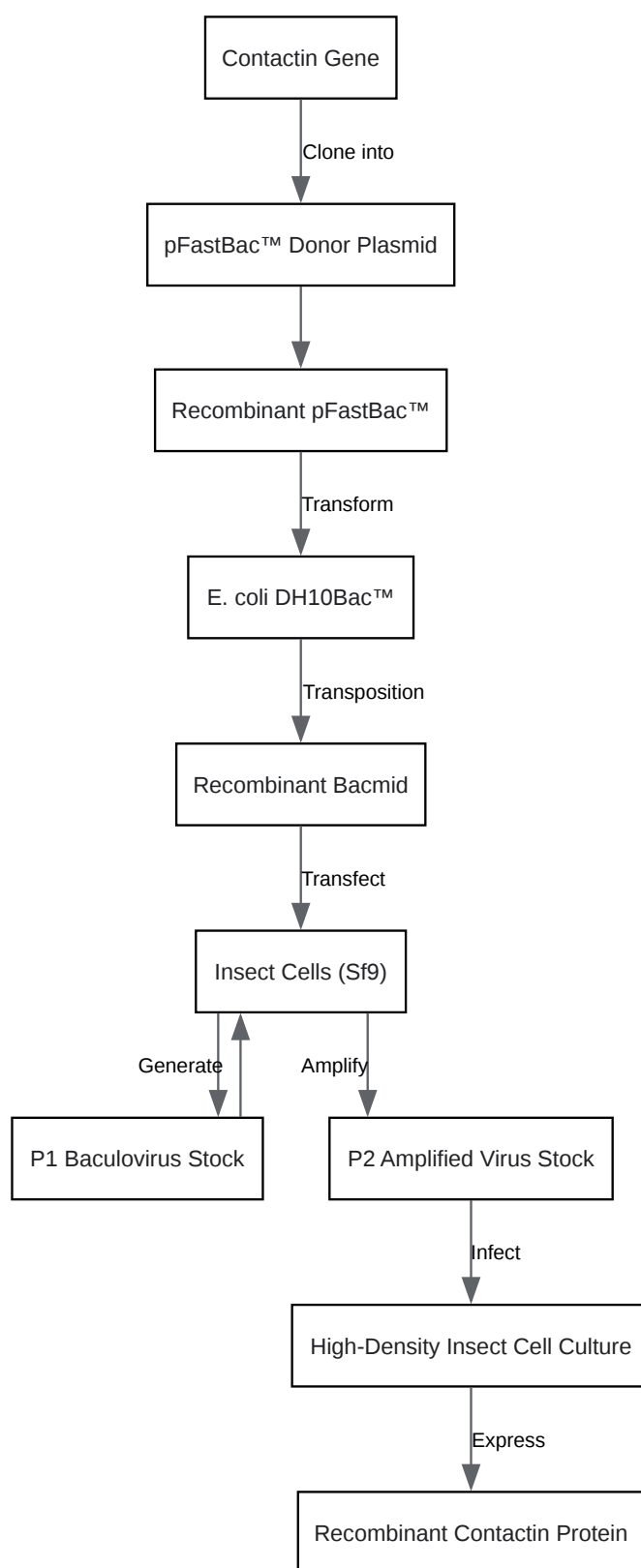
The following table summarizes representative quantitative data for the expression and purification of recombinant human **contactin** proteins, primarily based on commercially available proteins and literature. The use of mammalian expression systems, particularly HEK293 cells, is prevalent for achieving high purity.

Protein	Expression System	Purification Method	Purity	Yield (Typical Range)	Reference
Recombinant Human Contactin-1	HEK293 Cells	Affinity Chromatography (His-tag)	>95%	95-120 mg/L	[1][9][10]
Recombinant Human Contactin-2	HEK293 Cells	Affinity Chromatography (His-tag)	>95%	Not specified	[11]
Recombinant Mouse Contactin-2	NS0 Cells (Mouse Myeloma)	Affinity Chromatography (His-tag)	>90%	Not specified	

Signaling Pathways Involving Contactin Proteins

Contactin proteins are involved in various signaling pathways crucial for nervous system development and function. Below are simplified diagrams of key signaling interactions for **Contactin-1** and **Contactin-2**.





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